Bisdemethoxycurcumin
Bisdemethoxycurcumin
Bisdemethoxycurcumin is a beta-diketone that is methane in which two of the hydrogens are substituted by 4-hydroxycinnamoyl groups. It has a role as a metabolite and an EC 3.2.1.1 (alpha-amylase) inhibitor. It is a beta-diketone, a polyphenol, an enone and a diarylheptanoid. It is functionally related to a 4-coumaric acid.
Bisdemethoxycurcumin is a natural product found in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.
Bisdemethoxycurcumin is a natural product found in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
33171-05-0
VCID:
VC0190681
InChI:
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+
SMILES:
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Molecular Formula:
C19H16O4
Molecular Weight:
308.3 g/mol
Bisdemethoxycurcumin
CAS No.: 33171-05-0
Cat. No.: VC0190681
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Bisdemethoxycurcumin is a beta-diketone that is methane in which two of the hydrogens are substituted by 4-hydroxycinnamoyl groups. It has a role as a metabolite and an EC 3.2.1.1 (alpha-amylase) inhibitor. It is a beta-diketone, a polyphenol, an enone and a diarylheptanoid. It is functionally related to a 4-coumaric acid. Bisdemethoxycurcumin is a natural product found in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available. |
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CAS No. | 33171-05-0 |
Molecular Formula | C19H16O4 |
Molecular Weight | 308.3 g/mol |
IUPAC Name | (1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
Standard InChI | InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+ |
Standard InChI Key | PREBVFJICNPEKM-YDWXAUTNSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES | C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
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